molecular formula C9H12ClNO2 B1501853 3-(1-Aminoethyl)benzoic acid hydrochloride CAS No. 165949-85-9

3-(1-Aminoethyl)benzoic acid hydrochloride

Cat. No. B1501853
M. Wt: 201.65 g/mol
InChI Key: JNHHIGNEAULTBO-UHFFFAOYSA-N
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Patent
US08623869B2

Procedure details

3-(1-(Hydroxyimino)ethyl)benzoic acid (2.28 g, 12.73 mmol) and palladium on carbon (10 wt. %, 1.355 g, 12.73 mmol) in ethanol (170 mL) and 12M aqueous HCl (2.1 mL, 24.2 mmol) were stirred under an atmosphere of H2 at 40 psi for 6 hours. The reaction mixture was purged with nitrogen for 30 minutes then filtered through a pad of Celite washing with methanol. The filtrate was concentrated in vacuo and the residue triturated from Et2O to give the sub-title compound as a white (2.4 g, 94% Yield). 1H NMR (400 MHz, CD3OD) δ 1.66 (d, 3H), 4.55 (q, 1H), 7.58 (t, 1H), 7.70 (d, 1H), 8.07 (d, 1H) and 8.16 (s, 1H); MS (ES+) 166.5.
Name
3-(1-(Hydroxyimino)ethyl)benzoic acid
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
1.355 g
Type
catalyst
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
O[N:2]=[C:3]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])[CH3:4].[ClH:14]>[Pd].C(O)C>[ClH:14].[NH2:2][CH:3]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])[CH3:4] |f:4.5|

Inputs

Step One
Name
3-(1-(Hydroxyimino)ethyl)benzoic acid
Quantity
2.28 g
Type
reactant
Smiles
ON=C(C)C=1C=C(C(=O)O)C=CC1
Name
Quantity
2.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.355 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with nitrogen for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
then filtered through a pad of Celite
WASH
Type
WASH
Details
washing with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated from Et2O

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(C)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.